Ethyl 1-naphthoylformate

描述

Ethyl 1-naphthoylformate is a chemical compound related to the naphthalene series, which is a class of aromatic hydrocarbons. While the provided papers do not directly discuss ethyl 1-naphthoylformate, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer some aspects of ethyl 1-naphthoylformate.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves catalytic reactions or condensation processes. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate is prepared from 7-tert-butoxynorbornadiene and converted through thermal or photochemical reactions . Similarly, functionalized naphthalenes are synthesized via Pt-catalyzed hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates . These methods suggest that the synthesis of ethyl 1-naphthoylformate could also involve catalytic processes or specific reactions such as esterification or diazotization, as indicated by the synthesis of ethyl 1-naphthylacetate .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD and NMR . Similarly, the crystal structure of ethyl naphtho[2,1-b]furan-2-carboxylate was confirmed by X-ray diffraction studies . These techniques would likely be applicable in analyzing the molecular structure of ethyl 1-naphthoylformate.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including cyclization, coupling, and esterification. For instance, ethyl canthin-6-one-1-carboxylate undergoes a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . The synthesis of ethyl 1-naphthylacetate involves diazotization and esterification . These reactions are indicative of the types of chemical transformations that ethyl 1-naphthoylformate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be diverse. For example, ethyl naphth[2,3-f]isoindole-1-carboxylate dimerizes under aerobic conditions , and ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate is stabilized by an N–H⋯O hydrogen bond . The optical and thermal properties of a novel heterocyclic compound related to naphthalene were studied using UV-visible and thermal analysis . These studies provide a framework for understanding the stability, intermolecular interactions, and response to environmental conditions that could be expected for ethyl 1-naphthoylformate.

科学研究应用

Polymerization Catalysts

Ethyl 1-naphthoylformate and its derivatives play a significant role in the polymerization of ethylene. Studies have investigated the polymerization catalyzed by Ni(II) complexes derived from bulky anilinotropone ligands, including ethyl 1-naphthoylformate derivatives. These catalysts facilitate the production of branched polyethylenes, which are crucial in various industrial applications (Jenkins & Brookhart, 2004).

Carboxylation Reagents

Ethyl 1-naphthoylformate derivatives, specifically alkali metal salts of ethylcarbonic acid, have been investigated for their potential use as carboxylating agents. This research explores their use in the carboxylation of phenols and naphthols, contributing to the synthesis of various acids with broad practical applications, including in the pharmaceutical industry (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Molecular Structure Studies

Ethyl 1-naphthoylformate derivatives have been used in studies examining molecular structures, particularly in X-ray diffraction data analysis. These studies are vital in understanding the properties of specific compounds and their potential applications in various fields, including materials science and medicinal chemistry (Kaur et al., 2012).

Synthesis of Nitrogen-Containing Derivatives

Research has been conducted on synthesizing novel nitrogen-containing naphtho(2,1-b)furan derivatives using ethyl naphtho(2,1-b)furan-2-carboxylate, a derivative of ethyl 1-naphthoylformate. These derivatives have potential applications in medicinal chemistry, particularly for their antimicrobial properties (Nagaraja et al., 2007).

Phosphate Protection in Oligonucleotide Synthesis

Ethyl 1-naphthoylformate derivatives have been utilized in oligonucleotide synthesis. Specifically, the 2-[(1-naphthyl)carbamoyloxy]ethyl group derived from ethyl 1-naphthoylformate shows potential as a protective group for internucleosidic phosphate linkages in oligonucleotide synthesis, demonstrating favorable deprotection kinetics and high hydrolytic stability (Guzaev & Manoharan, 2000).

Plasticizers for Poly(vinyl chloride)

Ethyl 1-naphthoylformate derivatives have been researched for their potential use as plasticizers in poly(vinyl chloride) production. This research focuses on developing new plasticizers that can enhance the flexibility and durability of PVC materials (Zeinalov, Radzhabov, & Mekhtieva, 2007).

Neuroimaging in Alzheimer's Disease

Derivatives of ethyl 1-naphthoylformate have been used in neuroimaging studies, particularly in the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research contributes significantly to the understanding and potential diagnosis of Alzheimer's disease (Shoghi-Jadid et al., 2002).

属性

IUPAC Name |

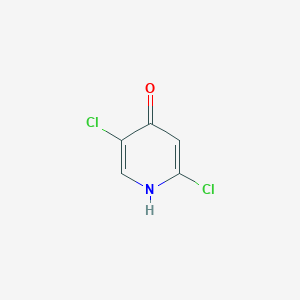

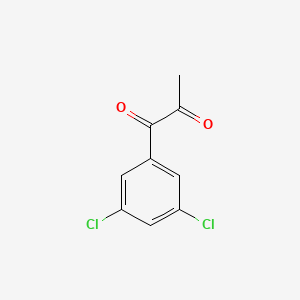

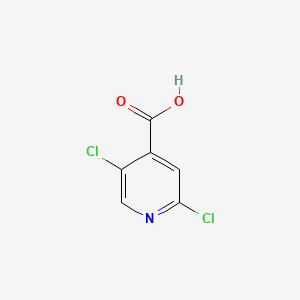

ethyl 2-naphthalen-1-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACNOKOTOHNDBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371373 | |

| Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-naphthoylformate | |

CAS RN |

33656-65-4 | |

| Record name | Ethyl (naphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。